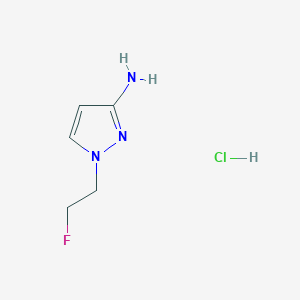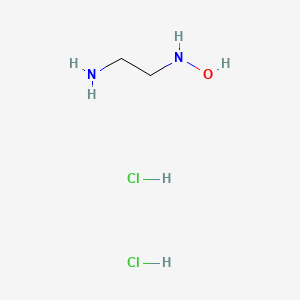
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride, also known as FEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. FEPA is a pyrazole derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole Derivatives
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride serves as a precursor in the synthesis of a range of pyrazole derivatives. These derivatives have been studied for their potential pharmacological properties, including antitumor, antifungal, and antibacterial activities. In one study, the synthesized compounds underwent comprehensive structural identification through techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Such compounds are crucial for the development of new therapeutic agents, offering insights into their structural bases for biological activity (Titi et al., 2020).
Building Blocks in Medicinal Chemistry
Another aspect of research on this compound involves its utility as a building block in medicinal chemistry. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles highlights the importance of such compounds. These strategies include monofluorination of precursors followed by condensation with different hydrazines, underscoring the role of fluorinated pyrazoles in synthesizing pharmacologically relevant molecules (Surmont et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Research into the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines has revealed applications beyond medicinal chemistry, such as in material science. These compounds, characterized by high fluorescence intensity, have been tested as emitters for organic light-emitting diodes (OLEDs), demonstrating the broad applicability of this compound derivatives in developing advanced materials (Szlachcic et al., 2017).
The versatility of this compound is further evident in the synthesis of fluorinated pyrazoles for medicinal and agricultural chemistry. Through a process involving the activation by treatment with a Lewis acid, these compounds allow for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, highlighting their significance in creating novel compounds with potential application in drug development and agrochemistry (Schmitt et al., 2017).
Propriétés
IUPAC Name |
1-(2-fluoroethyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3.ClH/c6-2-4-9-3-1-5(7)8-9;/h1,3H,2,4H2,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJZIDBLZBZJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)






methanone](/img/structure/B2701139.png)


![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)